3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

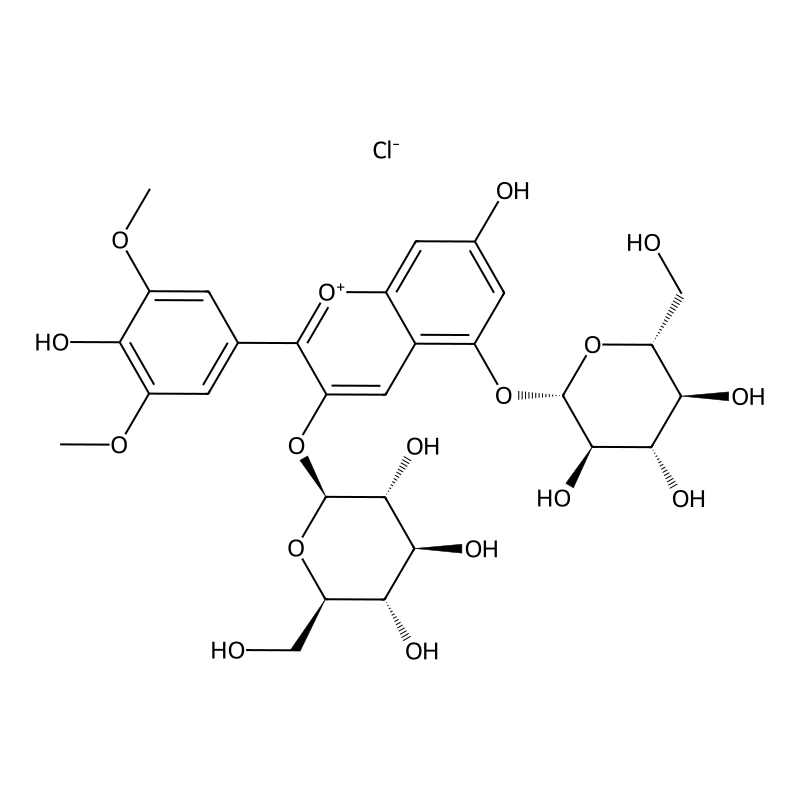

3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride, commonly known as Malvidin 3,5-diglucoside chloride, is a natural anthocyanidin glycoside. This compound belongs to the class of flavonoids and is characterized by its complex structure, which includes two beta-D-glucopyranosyl groups attached to the 3 and 5 positions of the benzopyrylium core. The presence of a 7-hydroxy group and a substituted phenyl group enhances its biological activity and solubility in aqueous solutions. This compound is often found in various plants, particularly in red fruits and flowers, contributing to their color and potential health benefits.

The mechanism of action of this specific glycoside form has not been extensively studied. However, anthocyanidins are generally considered antioxidants, meaning they can scavenge free radicals and protect cells from damage []. Additionally, they might interact with cellular signaling pathways, potentially influencing inflammation and other processes []. More research is needed to understand the specific effects of this particular glycoside.

Identification and Source:

3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride, also known as isorhamnetin 3-O-rutinoside, is a naturally occurring flavonoid found in various plants, including sea buckthorn (Hippophae rhamnoides) and some members of the Fabaceae and Rosaceae families [, ]. It can be commercially obtained from various chemical suppliers [].

Potential Biological Activities:

Several studies have investigated the potential biological activities of 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride, with some promising results:

- Antioxidant activity: Studies suggest that the compound exhibits significant antioxidant properties, potentially contributing to its potential health benefits [].

- Anti-inflammatory activity: Research indicates that the compound may possess anti-inflammatory properties, potentially aiding in the management of inflammatory conditions.

- Anticancer activity: Some studies have shown potential anti-cancer properties of the compound, although further research is needed to understand its mechanisms and efficacy.

The chemical reactivity of 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride primarily involves its hydroxyl groups, which can participate in various reactions such as:

- Acid-Base Reactions: The hydroxyl groups can donate protons, making the compound acidic under certain conditions.

- Oxidation: The benzopyrylium structure can undergo oxidation reactions, leading to the formation of different derivatives.

- Glycosylation: The glycosidic bonds can be hydrolyzed or modified, impacting its solubility and biological activity.

These reactions are significant for understanding how the compound interacts with other molecules in biological systems.

Research indicates that 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride exhibits various biological activities:

- Antioxidant Properties: The compound has demonstrated significant antioxidant capabilities, which may help protect cells from oxidative stress.

- Anti-inflammatory Effects: Studies suggest that it can inhibit inflammatory pathways, potentially reducing inflammation-related diseases.

- Antimicrobial Activity: There is evidence supporting its effectiveness against certain bacterial strains, indicating potential use in antimicrobial applications.

These biological properties make this compound of interest in pharmacological research and therapeutic applications.

The synthesis of 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride typically involves several steps:

- Starting Materials: The synthesis begins with appropriate phenolic compounds and glucose derivatives.

- Glycosylation Reaction: The introduction of beta-D-glucopyranosyl groups is achieved through glycosylation reactions using glycosyl donors and acceptors.

- Formation of Benzopyrylium Core: This step involves cyclization reactions to form the benzopyrylium structure.

- Purification: The final product is purified using techniques such as chromatography to isolate the desired compound from by-products.

3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride has several notable applications:

- Food Industry: Used as a natural colorant due to its vibrant pigmentation properties.

- Pharmaceuticals: Investigated for potential use in developing antioxidant and anti-inflammatory drugs.

- Cosmetics: Incorporated into formulations for its skin-protective properties.

These applications highlight its versatility across various industries.

Interaction studies involving 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride focus on how it interacts with other biomolecules:

- Protein Binding: Research has shown that this compound can bind to proteins, influencing their activity and stability.

- Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

- Cellular Uptake: Studies indicate that the compound can be taken up by cells, affecting cellular processes and signaling pathways.

Understanding these interactions is crucial for elucidating its mechanisms of action in biological systems.

Several compounds share structural similarities with 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cyanidin 3-glucoside | Anthocyanidin with one glucose moiety | Stronger color intensity; more common in berries |

| Delphinidin 3-glucoside | Contains two hydroxyl groups on the B-ring | Exhibits higher antioxidant capacity |

| Peonidin 3-glucoside | Contains methoxy groups on the B-ring | Unique flavor profile; used in food coloring |

These compounds highlight the diversity within the anthocyanidin family while showcasing the unique structural features of 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride that contribute to its distinct properties and applications.

3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride, commonly known as malvin or malvidin 3,5-diglucoside chloride, was first isolated in the mid-20th century during studies on plant pigments. The name "malvin" derives from its discovery in Malva sylvestris (common mallow), where it contributes to the plant’s vibrant floral hues. Its systematic IUPAC name reflects its complex structure: a benzopyrylium core substituted with hydroxyl, methoxy, and glucopyranosyl groups. The compound is also cataloged under CAS RN 16727-30-3 and has synonyms such as NSC 407312 and EINECS 240-785-9.

Taxonomic Classification Within Anthocyanins and Flavonoids

Malvin belongs to the anthocyanin subclass of flavonoids, specifically categorized as an anthocyanidin-5-O-glycoside. Anthocyanins are water-soluble pigments responsible for red, blue, and purple colors in plants. Structurally, malvin consists of the aglycone malvidin (a methylated derivative of delphinidin) linked to two beta-D-glucopyranosyl groups at positions 3 and 5. This diglucosylation enhances its stability compared to non-glycosylated anthocyanidins, allowing it to persist in acidic vacuolar environments of plant cells.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₉H₃₅ClO₁₇ | |

| Molecular Weight | 691.03 g/mol | |

| Exact Mass | 690.1562773 g/mol | |

| TPSA | 259.00 Ų | |

| Natural Occurrence | Phaseolus vulgaris, Fuchsia hybrida |

Natural Occurrence and Distribution in Plant Species

Malvin is widely distributed in angiosperms, particularly in families such as Fabaceae (e.g., Phaseolus vulgaris), Malvaceae (e.g., Malva sylvestris), and Onagraceae (e.g., Fuchsia hybrida). In Phaseolus vulgaris (common bean), malvin accumulates in seed coats, contributing to black and red varieties. Its presence in Fuchsia flowers underscores its role in pollinator attraction through vivid coloration. Recent studies also identify malvin in grape skins (Vitis vinifera), where it influences wine color stability.

Significance in Plant Pigmentation Systems

Malvin’s diglucosylation confers exceptional stability, enabling it to resist degradation under physiological pH fluctuations. In acidic environments (pH < 3), it exists predominantly as the flavylium cation, which absorbs light at 520 nm, producing intense red hues. As pH increases, it undergoes structural transitions to quinonoidal bases (blue) and chalcones (colorless), but its glucoside moieties mitigate these shifts, preserving color in vacuoles. Compared to monoglucosides like malvidin-3-O-glucoside, malvin’s dual glycosylation enhances copigmentation with flavonoids (e.g., quercetin), further stabilizing color through π-π stacking and hydrogen bonding.

Structural and Functional Insights

Molecular Architecture

The malvin molecule features a benzopyrylium core with:

- A 7-hydroxy group on the A ring.

- A 4-hydroxy-3,5-dimethoxyphenyl substituent on the B ring.

- Two beta-D-glucopyranosyl units at positions 3 and 5.

The glucosyl groups increase solubility and steric hindrance, reducing susceptibility to nucleophilic attack by water. The chloride counterion balances the positive charge on the flavylium nucleus.

Stability and Reactivity

Malvin’s stability is pH-dependent:

- pH 1–3: Flavylium cation dominates (λₘₐₓ = 520 nm, ε = 28,000 L·mol⁻¹·cm⁻¹).

- pH 4–6: Quinonoidal base forms (λₘₐₘ = 570 nm).

- pH > 6: Chalcone and carbinol pseudobase transitions occur, leading to color loss.

Thermodynamic studies reveal a pKa of 4.2 for the flavylium-quinonoidal equilibrium, indicating moderate acid stability. Its half-life in aqueous solution at 25°C exceeds 48 hours at pH 3.0 but drops to <1 hour at pH 7.0.

Biosynthesis and Ecological Roles

Biosynthetic Pathway

Malvin biosynthesis proceeds via the flavonoid pathway:

- Phenylalanine → Cinnamic acid (via phenylalanine ammonia-lyase).

- Malonyl-CoA + 4-Coumaroyl-CoA → Naringenin chalcone (via chalcone synthase).

- Naringenin → Dihydrokaempferol → Leucodelphinidin (via hydroxylases and reductases).

- Leucodelphinidin → Delphinidin → Malvidin (via methyltransferases).

- Glycosylation at positions 3 and 5 by UDP-glucosyltransferases.

Ecological and Adaptive Functions

- Pollinator Attraction: Malvin’s red-purple hues attract bees and birds to Fuchsia and Phaseolus flowers.

- UV Protection: Accumulation in epidermal tissues shields chloroplasts from photoinhibition.

- Pathogen Defense: In Malva sylvestris, malvin synergizes with phytoalexins to inhibit fungal growth.